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Molecular Profile of PF-AKT400

The table below summarizes the key biochemical characteristics of PF-AKT400 as reported in the literature

[1].

Property Specification

Synonyms AKT protein kinase inhibitor

Catalog No. HY-10721

CAS No. 1004990-28-6

Molecular Formula C₂₀H₂₂F₂N₆O

Molecular Weight 400.43 g/mol

Mechanism ATP-competitive Akt inhibitor

Target & IC₅₀ PKBα (Akt1): 0.5 nM; PKA: 450 nM

Selectivity ~900-fold greater for Akt1 over PKA

Purity ≥98.0%
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In Vitro & In Vivo Experimental Data

PF-AKT400 has been evaluated in cellular and animal models, providing evidence for its efficacy. The

quantitative data is consolidated in the following table [1].

Experiment Type Cell Line / Model Key Finding / Value

In Vitro Cellular
Assay

U-87MG (Human
glioblastoma)

IC₅₀ = 0.31 µM (inhibition of Akt1-mediated
GSK3α phosphorylation)

In Vivo Xenograft
Study

PC3 (Prostate
Carcinoma)

75% Tumor Growth Inhibition (TGI) at 100 mg/kg
(b.i.d., 10 days)

In Vivo Xenograft
Study

Colo205 (Colorectal
Carcinoma)

60% TGI at 150 mg/kg (b.i.d., 10 days)

In Vivo Combination
Study

PC3 (Prostate
Carcinoma)

98% TGI with PF-AKT400 (75 mg/kg) +
Rapamycin (10 mg/kg)

Experimental Protocols

Based on the research data, here are detailed methodologies for key experiments involving PF-AKT400.

In Vitro Protocol: Inhibition of Akt-Mediated GSK3α
Phosphorylation (ELISA)

This protocol is used to determine the cellular potency of PF-AKT400 by measuring the reduction of

phosphorylated GSK3α, a downstream target of Akt [1].

Cell Culture: Maintain U-87 MG cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C
and 5% CO₂.

Compound Treatment:
Prepare a serial dilution of PF-AKT400 in DMSO. The final concentration of DMSO in the cell

culture should not exceed 0.1-0.5%.
Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with the PF-AKT400 dilutions for 1 hour.
Cell Lysis and Sample Preparation: After treatment, lyse the cells using a suitable lysis buffer
containing protease and phosphatase inhibitors.

ELISA Measurement: Use a phospho-GSK-3α (Ser21) ELISA kit according to the manufacturer's
instructions to quantify the level of phosphorylation in the cell lysates.

Data Analysis: Calculate the percentage inhibition relative to vehicle-treated (DMSO) control cells
and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Protocol: PC3 Prostate Carcinoma Xenograft Model

This protocol describes the evaluation of PF-AKT400's antitumor efficacy in a standard mouse xenograft

model [1].

Model Establishment: Subcutaneously inoculate immunodeficient mice (e.g., nude mice) with PC3
prostate carcinoma cells.

Dosing Regimen:
Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into

treatment and control groups.
Administer PF-AKT400 orally, formulated in a suitable vehicle (e.g., 10% DMSO + 40%

PEG300 + 5% Tween-80 + 45% Saline [1]).
A common efficacious dose is 100 mg/kg, administered twice daily (b.i.d.).
The treatment period in the referenced study was 10 days.

Tumor Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week)

throughout the study.
Endpoint Analysis:

Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 -
(Volume_final(treated) - Volume_initial(treated)) /

(Volume_final(control) - Volume_initial(control))] * 100

For pharmacodynamic (PD) analysis, tumors can be harvested at various time points post-dose

(e.g., 1-4 hours) for immunoblot analysis to confirm target modulation (e.g., reduction in p-S6,
hyperphosphorylation of Akt).

The Role of Akt Inhibition in Prostate Cancer

The Akt signaling pathway is a critical driver in prostate cancer progression and therapy resistance. The

following diagram illustrates how PF-AKT400 targets this pathway and its connection to a key resistance

mechanism.
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PI3K/Akt Signaling Pathway & PF-AKT400 Inhibition Akt-Mediated Apoptosis Resistance

Growth Factor Signals
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Research reveals a counterintuitive mechanism where Akt, upon phosphorylating the pro-apoptotic protein

Bax at serine 184, switches its function from promoting to inhibiting cell death [2]. This phosphorylated Bax

fails to insert into mitochondria and instead sequesters other pro-apoptotic proteins, promoting resistance to

chemotherapy [2]. This underscores the therapeutic potential of Akt inhibitors like PF-AKT400, not only to

curb tumor growth directly but also to overcome this specific resistance mechanism.
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Research Implications & Future Directions

The data indicates that PF-AKT400 is a potent and selective Akt inhibitor with demonstrated efficacy in

prostate cancer models.

Combination Therapy: The synergistic effect observed with Rapamycin (98% TGI) strongly suggests

that rational combination strategies, particularly with mTOR inhibitors, can significantly enhance
antitumor efficacy and potentially overcome compensatory survival pathways [1].

Overcoming Resistance: Given the role of Akt in phosphorylating and inactivating Bax, leading to
chemoresistance, PF-AKT400 could be strategically used to re-sensitize advanced prostate tumors to

standard chemotherapeutic agents [2].
Biomarker-Driven Approach: Future research should integrate predictive biomarkers. For instance,

tumors with PTEN inactivation (leading to constitutive Akt activation) may show increased sensitivity
to docetaxel, suggesting that biomarker profiling could help identify which patients are best suited for

Akt inhibition versus other therapies [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s548344?utm_src=pdf-body
https://www.medchemexpress.com/AKT-inhibitor.html?srsltid=AfmBOopTiQ1E-waduXcYi7yVgclbyy4pMpRzfQ7ayQQi7fE24E2O1Kt0
https://www.smolecule.com/products/s548344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6123645/
https://news.feinberg.northwestern.edu/2025/09/30/identifying-biomarkers-to-guide-prostate-cancer-treatment/
https://www.smolecule.com/products/s548344?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/AKT-inhibitor.html?srsltid=AfmBOopTiQ1E-waduXcYi7yVgclbyy4pMpRzfQ7ayQQi7fE24E2O1Kt0
https://pmc.ncbi.nlm.nih.gov/articles/PMC6123645/
https://news.feinberg.northwestern.edu/2025/09/30/identifying-biomarkers-to-guide-prostate-cancer-treatment/
https://www.smolecule.com/products/b548344#pf-akt400-prostate-carcinoma-research
https://www.smolecule.com/products/b548344#pf-akt400-prostate-carcinoma-research
https://www.smolecule.com/products/b548344#pf-akt400-prostate-carcinoma-research
https://www.smolecule.com/products/s548344?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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